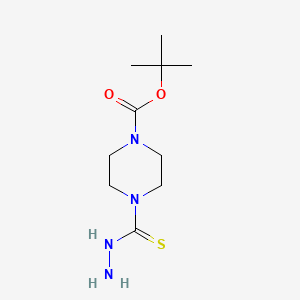

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydrazinecarbonothioyl group, and a piperazine ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinecarbonothioyl group to hydrazine or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield sulfoxides or sulfones, reduction reactions produce hydrazine or amine derivatives, and substitution reactions result in the formation of new piperazine derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new chemical reactions and methodologies.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(hydrazinecarbonothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(bromomethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate is unique due to the presence of the hydrazinecarbonothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable tool in medicinal chemistry and drug discovery .

Biologische Aktivität

Tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of inhibiting specific protein kinases and addressing various medical disorders. This article delves into the compound's biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 232.36 g/mol

CAS Number: Not specifically listed but related compounds exist under various CAS numbers.

This compound primarily acts as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are critical in various cellular processes, including smooth muscle contraction, cell migration, and cytokinesis. Inhibition of ROCK has been associated with therapeutic effects in treating fibrotic disorders, inflammatory conditions, and cardiovascular diseases .

Inhibition of Rho Kinases

Research indicates that this compound demonstrates selective inhibition of ROCK2, which is implicated in several pathological conditions. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activity. This action can lead to reduced cell proliferation and migration, making it a candidate for therapies targeting cancer metastasis and fibrotic diseases .

Anticorrosive Properties

Interestingly, studies have also explored the anticorrosive properties of related compounds like tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate. These compounds were found to exhibit significant corrosion inhibition efficiency (up to 91.5% at certain concentrations) when tested on carbon steel in acidic environments. This suggests potential applications beyond pharmaceuticals, particularly in materials science .

Case Study: ROCK Inhibition

A study focused on the pharmacological effects of this compound revealed its potential in reducing fibrosis in animal models. The results showed a marked decrease in collagen deposition in treated subjects compared to controls, indicating effective modulation of fibrotic pathways through ROCK inhibition .

Electrochemical Studies

In electrochemical studies investigating corrosion resistance, related compounds were synthesized and tested under varying conditions. The findings supported that these compounds could effectively protect metallic surfaces from corrosive environments, further emphasizing their versatility and potential industrial applications .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminocarbamothioyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(17)12-11/h4-7,11H2,1-3H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHIBNJSCYSEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.